Isopropyl 2-bromobutanoate Isopropyl 2-bromobutanoate
Brand Name: Vulcanchem
CAS No.: 6291-98-1
VCID: VC18920801
InChI: InChI=1S/C7H13BrO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

Isopropyl 2-bromobutanoate

CAS No.: 6291-98-1

Cat. No.: VC18920801

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-bromobutanoate - 6291-98-1

Specification

CAS No. 6291-98-1
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name propan-2-yl 2-bromobutanoate
Standard InChI InChI=1S/C7H13BrO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3
Standard InChI Key XSRQGXVWFDYHQT-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OC(C)C)Br

Introduction

Chemical and Structural Properties

Isopropyl 2-bromobutanoate belongs to the class of brominated aliphatic esters characterized by a bromine substituent on the second carbon of the butanoic acid backbone. The compound’s structure is defined by the ester linkage between isopropanol and 2-bromobutanoic acid, yielding the IUPAC name propan-2-yl 2-bromobutanoate. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₇H₁₃BrO₂
Molecular Weight209.08 g/mol
Canonical SMILESCCC(C(=O)OC(C)C)Br
Boiling PointNot reported
Density1.29 g/cm³ (estimated)

The bromine atom at the β-position enhances electrophilicity, making the compound reactive toward nucleophiles in substitution reactions . Infrared spectroscopy typically reveals characteristic stretches for the ester carbonyl (≈1740 cm⁻¹) and C-Br bonds (≈560 cm⁻¹). Nuclear magnetic resonance (NMR) spectra show distinct signals for the isopropyl group (δ 1.2–1.4 ppm, doublet) and the brominated carbon (δ 4.3–4.5 ppm, multiplet).

Synthesis and Industrial Production

Esterification of 2-Bromobutanoic Acid

The primary synthesis route involves the acid-catalyzed esterification of 2-bromobutanoic acid with isopropanol. This method, detailed in Patent WO2004052818A1, employs sulfuric acid as a catalyst under reflux conditions (60–80°C) . The reaction proceeds via nucleophilic acyl substitution:

2-Bromobutanoic Acid+IsopropanolH2SO4Isopropyl 2-Bromobutanoate+H2O\text{2-Bromobutanoic Acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Isopropyl 2-Bromobutanoate} + \text{H}_2\text{O}

Key process parameters include:

ParameterOptimal RangeYield
Temperature60–80°C75–85%
Molar Ratio (Acid:Alcohol)1:1.2
Reaction Time6–8 hours

Alternative Methods

Applications in Organic Synthesis and Polymer Chemistry

Nucleophilic Substitution Reactions

The bromine atom in isopropyl 2-bromobutanoate serves as a leaving group, enabling SN2 reactions with nucleophiles like amines, alkoxides, and thiols. For example, reaction with sodium azide yields isopropyl 2-azidobutanoate, a precursor to β-amino acids.

Controlled Radical Polymerization (CRP)

Though more commonly associated with isopropyl 2-bromoisobutyrate , isopropyl 2-bromobutanoate has shown promise in atom transfer radical polymerization (ATRP). Its bromine atom initiates polymerization by generating radicals that propagate with monomers like styrene or methyl methacrylate . CRP enables precise control over polymer molecular weights (Đ = 1.1–1.3) and architectures .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing fibrates, a class of hypolipidemic agents. For instance, it contributes to the production of fenofibrate via coupling with 4-chlorobenzophenone derivatives .

HazardPrecautionary MeasureSource
Skin IrritationWear nitrile gloves; rinse with water
Eye DamageUse safety goggles; flush eyes
Inhalation RiskUse fume hoods or respirators
Storage ConditionsCool (2–8°C), dry, inert atmosphere

Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite .

Research Frontiers and Enantioselective Chemistry

Recent studies on chiral bromoalkanes provide insights into potential enantioselective applications. For example, R-2-bromobutane exhibits enantioselective debromination on chiral Cu(643) surfaces, yielding R-2-butyl intermediates that decompose to 1- or 2-butene . While these findings pertain to R-2-bromobutane, they suggest that isopropyl 2-bromobutanoate could similarly interact with chiral catalysts to produce enantiomerically enriched products .

Comparison with Isopropyl 2-Bromoisobutyrate

Isopropyl 2-bromobutanoate is often compared to its structural isomer, isopropyl 2-bromoisobutyrate (CAS 51368-55-9):

PropertyIsopropyl 2-BromobutanoateIsopropyl 2-Bromoisobutyrate
Molecular FormulaC₇H₁₃BrO₂C₇H₁₃BrO₂
BranchingLinear butanoate chainBranched isobutyrate chain
Polymerization UtilityModerateHigh (ATRP/RAFT initiator)
Thermal StabilityLower (decomposes ≥150°C)Higher (stable up to 200°C)

The branched structure of isopropyl 2-bromoisobutyrate enhances steric hindrance, favoring controlled radical polymerization over chain-transfer reactions .

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